molecular formula C7H10BrN3O B8198907 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B8198907
M. Wt: 232.08 g/mol
InChI Key: AOGLOPYBOUCZMG-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position of the pyrazole ring and a methylpropanamide group makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 4-bromo-1H-pyrazole in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-methylpropanoyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxides or hydroxyl derivatives of the original compound.

    Reduction Reactions: Products include amines or other reduced forms of the compound.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe to study enzyme activity and protein interactions.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting or modifying their activity. The bromine atom and the pyrazole ring play crucial roles in binding to molecular targets, while the methylpropanamide group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the methylpropanamide group.

    2-(4-Bromo-1H-pyrazol-1-yl)aniline: Contains an aniline group instead of the methylpropanamide group.

    4-Bromo-1-(2-chloroethyl)-1H-pyrazole: Contains a chloroethyl group instead of the methylpropanamide group.

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanamide is unique due to the presence of both the bromine atom and the methylpropanamide group. This combination provides distinct chemical properties, making it valuable in various research applications. The compound’s ability to undergo multiple types of chemical reactions and its potential use in drug discovery further highlight its uniqueness.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-7(2,6(9)12)11-4-5(8)3-10-11/h3-4H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGLOPYBOUCZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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